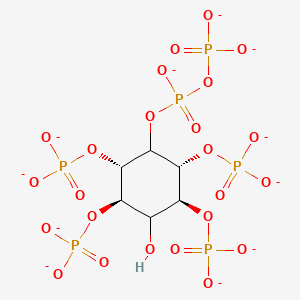
Sulfuramidimidous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amidimidosulfurous acid is a sulfur oxoacid.
Aplicaciones Científicas De Investigación
Sulfur's Role in Various Scientific Fields
Sulfur, a key element in sulfuramidimidous acid, plays a vital role in diverse scientific research areas. Its applications extend across physical sciences, including energy efficiency, environmental uses for oil refinery by-products, and the development of polymers with unique properties. Sulfur research is crucial for advancements in energy, environmental, and practical areas, demonstrating its broad scope and importance (Boyd, 2016).
Sulfur-Containing Polymers
Significant research efforts focus on polymers with sulfur in their backbone due to their high-performance characteristics. Sulfur-containing polymers, like polyamides and polyimides, exhibit unique properties like flame retardancy and suitability for fuel cell materials. These polymers are researched for their potential in optically active and liquid crystalline materials (Kausar et al., 2014).
Sulfuramidimidoyl Fluorides in Drug Discovery
In the realm of drug discovery, sulfuramidimidoyl fluorides, a weak electrophile class, are studied for their potential in forming covalent bonds with target proteins. These compounds show promise in identifying and inhibiting crucial targets like poly(ADP-ribose) polymerase 1, an important anticancer target. This research highlights the utility of sulfur compounds in developing selective covalent drugs (Brighty et al., 2020).
Sulfur Nanoparticle Synthesis
Sulfur nanoparticles, synthesized in aqueous surfactant solutions, find applications in pharmaceuticals, carbon nanotube modification, and lithium battery nano composites. Understanding the synthesis and effects of different surfactants on particle size is crucial for various industrial applications (Chaudhuri & Paria, 2010).
Elemental Sulfur in Environmental Bioleaching
Research on elemental sulfur has been conducted to evaluate its efficiency in bioleaching heavy metals from contaminated sediments. This research is significant for environmental remediation and highlights the potential of biological sulfur in enhancing the efficiency of leaching treatments (Seidel et al., 2006).
Propiedades
Número CAS |
27658-06-6 |
|---|---|
Fórmula molecular |
H4N2OS |
Peso molecular |
80.11 g/mol |
InChI |
InChI=1S/H4N2OS/c1-4(2)3/h(H4,1,2,3) |
Clave InChI |
YUHCDOWGHUWBIP-UHFFFAOYSA-N |
SMILES |
NS(=N)O |
SMILES canónico |
NS(=N)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-oxo-4-[(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)amino]butanoate](/img/structure/B1263867.png)






![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)

![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)

![(4S,5S)-5-[2-(azidomethyl)phenyl]-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazole-4-carboxamide](/img/structure/B1263887.png)

![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)